molecular formula C9H7FO B1339826 5-Fluoro-3-methylbenzofuran CAS No. 33118-83-1

5-Fluoro-3-methylbenzofuran

Cat. No.: B1339826
CAS No.: 33118-83-1
M. Wt: 150.15 g/mol
InChI Key: LZVAHYZQDSUVNN-UHFFFAOYSA-N
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Description

5-Fluoro-3-methylbenzofuran is an organic compound that has garnered attention in various fields of scientific research and industry This compound is a derivative of benzofuran, which is a heterocyclic compound consisting of a fused benzene and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-methylbenzofuran can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-fluoro-4-methylphenol with a suitable reagent can lead to the formation of the desired benzofuran derivative. The reaction conditions typically involve the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. Catalytic processes, such as palladium-catalyzed cross-coupling reactions, can be employed to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-methylbenzofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydrobenzofuran derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorine or methyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of dihydrobenzofuran derivatives.

    Substitution: Formation of substituted benzofuran derivatives with various functional groups.

Scientific Research Applications

5-Fluoro-3-methylbenzofuran has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 5-Fluoro-3-methylbenzofuran involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its ability to interact with biological molecules, potentially leading to the inhibition of enzymes or receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Methylbenzofuran: Lacks the fluorine atom, resulting in different chemical and biological properties.

    5-Fluorobenzofuran: Lacks the methyl group, leading to variations in reactivity and applications.

    Benzofuran: The parent compound without any substituents, serving as a basis for comparison.

Uniqueness

5-Fluoro-3-methylbenzofuran is unique due to the combined presence of both the fluorine atom and the methyl group. This combination enhances its chemical stability, reactivity, and potential biological activities, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

5-fluoro-3-methyl-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZVAHYZQDSUVNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=C1C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10470472
Record name 5-Fluoro-3-methylbenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10470472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33118-83-1
Record name 5-Fluoro-3-methylbenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10470472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Anhydrous sodium acetate (139.3 mmol, 11.4 g) was added to a solution of the title compound of Example 14, Step A (3.24 mmol, 1.6 g) in acetic anhydride (70 mL) and heated for 3 hours at 110° C. After cooling, the reaction mixture was poured into water (100 mL) and stirred for 1 hour. The aqueous solution was extracted with ether (2×100 mL), washed with 3% aqueous KOH (2×20 mL) and water (2×20 mL). The washed ether layer was collected, dried, filtered and the filtrate was evaporated to a brown residue, which was purified by silica gel chromatography (eluent:hexanes) to obtain the desired product, 5-fluoro-3-methyl benzofuran (59%, 1.77 mg).
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

(2-Acetyl-4-fluoro-phenoxy)-acetic acid (1.87 gm, 8.8 mmol) is dissolved in acetic anhydride (60 mL) and treated with sodium acetate (10 gm, 0.12 mol). The resulting mixture is heated to 110° C. for 5 hr, then cooled to 0° C. H2O (100 mL) is added and the solution is stirred overnight at room temperature. The aqueous solution is then extracted into Et2O (2×75 mL). The combined organic extracts are washed with 3% aqueous KOH (2×75 mL), H2O (2×75 mL) and brine (1×75 mL), then dried over Na2SO4, filtered and concentrated. The crude product is purified by chromatography using hexane to give the title compound (1.07 gm, 81% yield).
Quantity
1.87 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
81%

Synthesis routes and methods III

Procedure details

A mixture of (2-acetyl-4-fluorophenoxy)acetic acid (22.94 g) synthesized above, sodium acetate (44.38 g) and acetic anhydride (200 mL) was stirred at 110° C. for 15 hr. The reaction mixture was cooled to room temperature, water was added and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated aqueous sodium hydrogen carbonate solution and saturated brine, and dried over anhydrous magnesium sulfate. After filtration, the filtrate was concentrated. The residue was subjected to silica gel column chromatography (NH silica, hexane) to give the title compound (14.73 g, 91%) as a yellow oil.
Quantity
22.94 g
Type
reactant
Reaction Step One
Quantity
44.38 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Fluoro-3-methylbenzofuran
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Reactant of Route 5
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Reactant of Route 6
5-Fluoro-3-methylbenzofuran

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